Methyl 5-methylhexanoate
Overview
Description
Methyl 5-methylhexanoate is a fatty acid methyl ester . It has the molecular formula C8H16O2 and an average mass of 144.211 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.2114 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
1. Synthesis of Pharmaceutical Compounds
Methyl 5-methylhexanoate finds applications in the synthesis of pharmaceutical compounds. For instance, it has been used in the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a drug used for neuropathic pain and as an anticonvulsant (Burk et al., 2003). Another study describes the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable intermediate for Pregabalin, using immobilized lipase (Zheng et al., 2012).
2. Study of Metabolic Pathways
This compound is also useful in studying metabolic pathways. Research on Pseudomonas cells adapted to 2-methylhexane, for instance, shows that these cells rapidly oxidize 5-methylhexanoic and iso-valeric acids, indicating a preference for primary attack on the C6 atom (Thijsse & Linden, 2006).
3. Exploration of Chemical Properties
The chemical properties of related compounds are explored to understand their behavior under various conditions. A study on 5-methyl-3-heptanol, which shares structural similarity with this compound, used rheology and dielectric spectroscopy to study its relaxational behavior (Gainaru et al., 2014).
4. Neuroprotective Applications
This compound derivatives have been found to have potential neuroprotective applications. For instance, the discovery of oxyphylla A from the fruit of Alpinia oxyphylla, which shows promise as a neuroprotective agent against Parkinson's disease, demonstrates the relevance of such compounds in neurological research (Li et al., 2016).
5. Application in Environmental and Biological Studies
The compound has also been used in studies related to environmental and biological impacts. For example, the relative neurotoxicity of various compounds including this compound derivatives was assessed in an experimental study, indicating its relevance in toxicological research (Krasavage et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHVFMBDCWCBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334185 | |
Record name | Methyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-83-5 | |
Record name | Hexanoic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methylhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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